molecular formula C13H8Br2N2 B13665758 8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine

8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13665758
M. Wt: 352.02 g/mol
InChI Key: FQDHYIFFGCWOPO-UHFFFAOYSA-N
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Description

8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine is a brominated fused heterocycle of significant interest in medicinal and synthetic chemistry. The imidazo[1,2-a]pyridine scaffold is a priority pharmacophore in drug research, forming the core structure of numerous marketed drugs and bioactive molecules, including the sedative Zolpidem, the anxiolytic Alpidem, and the bone resorption inhibitor Minodronic acid . This scaffold is prized for its unique electronic properties and is extensively explored for developing compounds with diverse biological activities, such as antiviral, anticancer, antibacterial, and anxiolytic agents . The specific bromination pattern on this molecule provides versatile handles for further synthetic elaboration. The bromine substituents, particularly at the 8-position of the imidazo[1,2-a]pyridine core, are amenable to metal-catalyzed cross-coupling reactions, enabling researchers to introduce complex carbon-based substituents and build molecular libraries for structure-activity relationship (SAR) studies . The 2-(2-bromophenyl) group further enhances its utility as a sophisticated building block for constructing more complex polycyclic architectures. This compound is intended for use in chemical synthesis and drug discovery research only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C13H8Br2N2

Molecular Weight

352.02 g/mol

IUPAC Name

8-bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8Br2N2/c14-10-5-2-1-4-9(10)12-8-17-7-3-6-11(15)13(17)16-12/h1-8H

InChI Key

FQDHYIFFGCWOPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=C(C3=N2)Br)Br

Origin of Product

United States

Preparation Methods

Two-Component Cyclization Using DBU Catalysis in Aqueous Ethanol

A highly efficient and green synthetic protocol involves the reaction of substituted 2-aminopyridines with substituted phenacyl bromides catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in aqueous ethanol (1:1 v/v) at room temperature. This method has been demonstrated to yield 2-arylimidazo[1,2-a]pyridines with yields ranging from 65% to 94%.

Procedure Summary:

Step Reagents and Conditions Outcome
1 Dissolve 2-amino-5-bromopyridine (2.0 mmol) in 10 mL aqueous ethanol Ready for reaction
2 Add 2-bromophenacyl bromide (2.0 mmol) Reaction mixture prepared
3 Add DBU (4.0 mmol) dropwise Catalysis initiated
4 Stir at room temperature; monitor by TLC Reaction completion in hours (typically 1-3 h)
5 Extract product with water and chloroform, dry, and evaporate solvent Isolated crude product
6 Recrystallize from hot ethanol Pure this compound

Mechanism Insight:

  • The endocyclic nitrogen of 2-aminopyridine attacks the phenacyl bromide forming a pyridinium salt intermediate.
  • DBU abstracts a proton from the amine group, facilitating imine formation.
  • Intramolecular cyclization occurs, followed by elimination of water and hydrogen bromide, yielding the imidazo[1,2-a]pyridine core.

This method is notable for its use of a green solvent system and mild conditions, making it environmentally sustainable and scalable.

Multicomponent Domino A3-Coupling Reaction Catalyzed by Copper(II)-Ascorbate in Aqueous Micellar Media

An alternative and efficient approach involves a domino A3-coupling reaction between aldehydes, amines (2-aminopyridine derivatives), and alkynes catalyzed by copper(II)-ascorbate in aqueous micellar media. Although this method is more general for imidazo[1,2-a]pyridines, it can be adapted for halogenated substrates like 2-bromo derivatives.

Key Features:

  • Environmentally benign aqueous micellar media.
  • Copper(II)-ascorbate acts as a green catalyst.
  • Domino reaction sequence reduces purification steps.

This approach is efficient but may require optimization for specific brominated substrates to achieve high yields of this compound.

Iodine and Ionic Liquid Catalyzed Ultrasonic-Assisted Synthesis

Another reported method uses iodine and 1-butyl-3-methylimidazolium tetrafluoroborate ionic liquid as catalysts under ultrasonic irradiation, followed by base treatment to synthesize imidazo[1,2-a]pyridines. This method offers:

  • Mild reaction conditions (35 °C, 2.5 hours).
  • Enhanced reaction rates due to ultrasonic energy.
  • Potential for halogenated derivatives synthesis.

Optimization of base type and stoichiometry is critical for maximizing yield.

Comparative Data Table of Preparation Methods for this compound

Method Catalyst/System Solvent Temperature Yield (%) Advantages References
Two-component cyclization with DBU DBU (4.0 mmol) Aqueous ethanol (1:1 v/v) Room temperature 70-79 (for Br derivatives) Green solvent, mild, scalable
Domino A3-coupling with Cu(II)-ascorbate Copper(II)-ascorbate Aqueous micellar media Mild (room temp) Moderate to high Environmentally sustainable
Iodine and ionic liquid catalysis Iodine + [BMIM]BF4 Solvent-free/ionic liquid 35 °C, ultrasonic Moderate Ultrasonic acceleration, mild temp

Research Findings and Notes

  • The DBU-catalyzed two-component cyclization is the most documented and reliable method for synthesizing this compound with good yields and operational simplicity.
  • The reaction tolerates electron-withdrawing substituents such as bromine, which is essential for the target compound's synthesis.
  • The use of aqueous ethanol as a green solvent aligns with sustainable chemistry principles.
  • Multigram scale synthesis has been demonstrated, confirming the method's practical applicability.
  • The domino A3-coupling method offers a greener alternative but may require catalyst and condition optimization for brominated substrates.
  • Ultrasonic-assisted synthesis with iodine and ionic liquid catalysts provides an innovative approach but is less explored for brominated derivatives.

Chemical Reactions Analysis

DBU-Catalyzed Cyclization

  • Reaction Components :

    • 2-aminopyridine derivative (e.g., 2-aminopyridine or substituted analogs)

    • 2-bromophenacyl bromide (phenacyl bromide with a bromine at the 2-position)

    • DBU (1,8-diazabicycloundec-7-ene) as a catalyst

    • Solvent: aqueous ethanol (1:1 v/v) at room temperature .

  • Mechanism :

    • Step 1 : Formation of a pyridinium salt via nucleophilic attack of the 2-aminopyridine’s endocyclic nitrogen on the carbonyl carbon of 2-bromophenacyl bromide.

    • Step 2 : Intramolecular cyclization to form the imidazo[1,2-a]pyridine ring, followed by elimination of HBr and water .

    • Catalyst Role : DBU acts as a base to deprotonate intermediates and regenerate the catalyst .

  • Yield : Analogous reactions yield products in 65–94% , depending on substituents .

Analytical Data and Characterization

While specific data for 8-bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine are not explicitly reported, analogous compounds provide a framework for expected characterization:

Property Example Data (Related Compounds) Source
Melting Point Varied (e.g., 145–210°C)
¹H NMR Peaks for aromatic protons, NH signals
¹³C NMR Imidazo[1,2-a]pyridine carbons (e.g., 145–132 ppm)
Mass Spectrometry Molecular ion peaks (e.g., 350 [M⁺])

Pharmaceutical Development

  • Intermediate in Anticancer Agents : Brominated imidazo[1,2-a]pyridines are explored for their role in drug discovery, particularly in kinase inhibitors and receptor modulators .

  • Enzyme Inhibition : Derivatives with halogen substituents may exhibit enhanced binding affinity to targets like acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) .

Material Science and Functionalization

  • Organic Semiconductors : Halogenation can modulate electronic properties, making these compounds candidates for optoelectronic materials .

  • Cross-Coupling Reactions : Bromine substituents enable further functionalization (e.g., Suzuki or Heck reactions) .

Reaction Optimization and Challenges

Factor Optimization Strategy Impact
Catalyst DBU (1–5 mol%) or ionic liquidsReduces reaction time; enhances yield
Solvent Aqueous ethanol or solvent-freeImproves atom economy; minimizes waste
Substrate Scope Electron-withdrawing groups (e.g., Br, NO₂)Tolerated but may reduce yield

Scientific Research Applications

8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Key structural analogs and their substituent effects are summarized below:

Compound Name Substituents Key Properties/Applications References
8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine 8-Br, 2-(2-BrPh) High reactivity for Se–Br exchange and cross-coupling; potential pharmacological scaffold
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (KOXGEM) 6-Br, 2-(4-BrPh) Structural isomer with bromine at 6-position; used in crystallography studies
2-(4-Bromophenyl)imidazo[1,2-a]pyridine 2-(4-BrPh) Lacks 8-Br; demonstrates binding affinity in receptor studies
2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine 2-Br, 6-CF3 Strong electron-withdrawing CF3 group enhances electrophilic reactivity
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate 6-Br, 8-F, 2-COOEt Fluorine and ester groups improve solubility; explored in medicinal chemistry

Key Observations:

  • Substituent Position : Bromine at the 8-position (target compound) vs. 6-position (KOXGEM) alters electronic distribution and steric effects. The 8-Br may hinder interactions at the pyridine ring’s top edge, whereas 6-Br impacts the core’s electron density .
  • Phenyl Ring Substitution : The 2-bromophenyl group in the target compound introduces ortho steric hindrance, unlike the para-substituted 4-bromophenyl in KOXGEM. This affects π-stacking in biological targets .
  • Electron-Withdrawing Groups : The trifluoromethyl group in 2-Bromo-6-CF3 derivatives increases electrophilicity, enabling distinct reactivity compared to bromophenyl groups .
Functionalization Pathways
  • Target Compound: Bromine atoms at 8- and 2-positions enable Pd-catalyzed cross-coupling (e.g., Suzuki reactions) to introduce aryl, heteroaryl, or sulfonyl groups . highlights its use in Se–Br exchange for selenophene-fused derivatives .
  • Analog with 4-Bromophenyl (KOXGEM) : The para-bromine allows regioselective coupling but offers less steric hindrance than ortho-bromine .
  • Ethyl 6-Bromo-8-Fluoro Derivatives : Fluorine enhances metabolic stability, while the ester group permits hydrolysis to carboxylic acids for further modification .
Reaction Efficiency
  • Hydrazination studies () show bromine at C-8/C-7 positions improves yields (90–94%) due to electron-withdrawing effects activating the core .
  • In contrast, methyl groups at C-8 (e.g., 7-methylimidazo[1,2-a]pyridines) reduce steric bulk but may lower electrophilic reactivity .

Pharmacological and Physicochemical Properties

Property 8-Bromo-2-(2-BrPh) Derivative 6-Bromo-2-(4-BrPh) Derivative 2-(4-BrPh) Derivative
Aqueous Solubility Moderate (enhanced by sulfonylmethyl derivatives) Low (hydrophobic Br/Ph) Moderate
Metabolic Stability Likely high (Br reduces CYP450 metabolism) High (similar bromine effects) Moderate
Binding Affinity (MCH1R) Not reported Not reported Moderate

Notes:

  • The target compound’s dual bromines may reduce solubility compared to fluorine-containing analogs (e.g., 8-Fluoro derivatives) .
  • Methyl or morpholino groups (e.g., 8-morpholinoimidazo[1,2-a]pyrazines) improve solubility but require distinct synthetic routes .

Biological Activity

8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

The compound features a brominated imidazo[1,2-a]pyridine core with a bromo-substituted phenyl group. The synthesis of such compounds typically involves multi-component reactions and can be optimized for yield and purity using environmentally friendly methods. Recent studies have highlighted efficient synthetic routes that enhance the accessibility of these compounds for biological evaluation .

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown selective inhibition against Mycobacterium tuberculosis (MTB), with minimal inhibitory concentration (MIC) values indicating potent activity. For example, compounds with similar structures have been reported with MIC values as low as 0.0625 μg/mL against MTB strains .

Anticancer Properties

Imidazo[1,2-a]pyridine derivatives are being explored as potential anticancer agents. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, including leukemia and solid tumors. The mechanism often involves the disruption of cellular signaling pathways essential for tumor growth. For instance, derivatives have been shown to inhibit cell proliferation significantly at concentrations around 10510^{-5} M in certain cancer models .

Cholinesterase Inhibition

Cholinesterase inhibitors are critical in treating neurodegenerative diseases such as Alzheimer's. This compound has been evaluated for its ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound exhibited IC50 values indicating effective inhibition, which suggests its potential as a therapeutic agent in managing cognitive decline associated with Alzheimer's disease .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound acts by binding to the active sites of enzymes like AChE and BChE, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
  • Cellular Signaling Modulation : It may interfere with signaling pathways involved in cell survival and proliferation, particularly in cancer cells.

Case Studies

  • Antimycobacterial Activity : A study evaluated a series of imidazo[1,2-a]pyridine derivatives against MTB. The most active compound demonstrated an MIC of 0.4 μg/mL, highlighting the potential of brominated derivatives in developing new anti-TB agents .
  • Anticancer Efficacy : In vitro studies on leukemia cell lines showed that certain derivatives led to significant apoptosis rates when treated with concentrations around 10510^{-5} M. These findings support further exploration into their use as anticancer therapeutics .

Q & A

Q. Divergent biological activity in analogs: Structural or synthetic artifact?

  • Resolution :
  • Purify intermediates via column chromatography (SiO₂, hexane/EtOAc) to remove unreacted α-haloketones.
  • Validate via cytotoxicity assays against control compounds with known activity .

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